

A Comparative Guide to Docking Studies of 4(3H)-Quinazolinone Derivatives

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Compound of Interest

Compound Name: 4-Piperazin-1-ylquinazoline

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The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.^[1] Derivatives of this heterocyclic motif have been extensively investigated as potential therapeutic agents for a multitude of diseases. A critical tool in this exploration is molecular docking, a computational method that predicts the binding interactions between these derivatives and their biological protein targets.^[1] This guide offers an objective comparison of docking studies involving 4(3H)-quinazolinone derivatives, supported by experimental data, to illuminate their therapeutic potential across various target classes.

Docking Studies Against Anticancer Targets

Quinazolinone derivatives have demonstrated considerable promise as anticancer agents by targeting a variety of proteins implicated in cancer cell proliferation, survival, and signaling.^[1] Molecular docking has been instrumental in elucidating their mechanisms of action and in optimizing their structures for improved efficacy.^[1] Key protein targets include receptor tyrosine kinases such as EGFR, VEGFR, and HER2, as well as other vital enzymes like dihydrofolate reductase (DHFR) and phosphoinositide 3-kinase (PI3K).^[1]

Research has shown that specific chemical modifications to the quinazolinone core can result in potent and selective inhibition of these targets. For instance, certain 6-iodo-2-methylquinazolin-4-(3H)-one derivatives show a strong correlation between their cytotoxic activity and their binding affinity to DHFR.^[1] Other derivatives have been identified as powerful

inhibitors of multiple tyrosine kinases, functioning as either ATP-competitive (Type-I) or non-competitive (Type-II) inhibitors, depending on the specific kinase.[1][2]

Table 1: Docking and Experimental Data for 4(3H)-Quinazolinone Derivatives Against Anticancer Targets

Compound/Derivative Series	Target Protein	PDB ID	Docking Score / Binding Energy (kcal/mol)	Key Interacting Residues	Experimental Data (IC50/MIC)	Reference
6-iodo-2-methylquinazolin-4-(3H)-one derivatives	DHFR	-	Good correlation with experiment al activity	-	3d: 10 µM (HeLa)	[3]
Chalcone-quinazolino ne hybrids	PI3K	2WXQ	MolDock Score: -168.08	Val882, Lys833	1.21 µM (MCF-7)	[1]
Quinazolin-4(3H)-one hydrazide triazole derivatives	EGFR	-	-	-	5f: 3.34 µM (MDA-MB-231), 6.37 µM (HepG2)	[4]
S-Alkylated quinazolin-4(3H)-ones	EGFR/VEGFR-2	-	-	-	4: 0.049 µM (EGFR), 11: (VEGFR-2)	[5]
Quinazolin-4(3H)-one derivatives	CDK2	-	-	-	2i: 0.173 µM, 3i: 0.177 µM	[2]
Quinazolin-4(3H)-one derivatives	HER2	-	-	-	Potent inhibition observed	[2]
Novel Quinazolin-4(3H)-one derivatives	Phosphodiesterase B1 (PDEB1)	-	-11.909	-	2: 23.94 µM (L. major)	[6]

Designed			Predicted
Quinazolin-4(3H)-one analogs	EGFR	-171.379 to -179.138	pIC50: 5.62 to 6.03 [7]

Docking Studies Against Antimicrobial Targets

The emergence of antibiotic resistance has created an urgent need for the discovery of new antimicrobial agents. 4(3H)-Quinazolinone derivatives have been explored as potential antibacterial and antifungal compounds, with docking studies playing a crucial role in their development.[1] A key bacterial target is DNA gyrase, an enzyme essential for bacterial DNA replication.[1] Docking simulations have revealed that quinazolinone Schiff base derivatives can occupy the chlorobiocin binding site of DNA gyrase, where they interact with key residues like Asn46 and display favorable binding energies.[1]

Table 2: Docking and Experimental Data for 4(3H)-Quinazolinone Derivatives Against Antimicrobial Targets

Compound/Derivative Series	Target Protein	PDB ID	Docking Score / Binding Energy (kcal/mol)	Key Interacting Residues	Experimental Data (MIC)	Reference
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a)	Bacterial Target	-	-	Arg197, Ser116, Ala92	25.6 µg/mL (S. aureus), 24.3 µg/mL (B. subtilis), 30.1 µg/mL (P. aeruginosa), 25.1 µg/mL (E. coli)	[8][9]
Quinazolinone Schiff base derivatives	DNA gyrase	-	Favorable binding energies	Asn46	-	[1]

Docking Studies Against Central Nervous System (CNS) Targets

The versatility of the quinazolinone scaffold is also evident in its application to targets within the central nervous system. Derivatives have been designed as potential antiepileptic agents that target the GABAa receptor.[\[1\]](#) In one study, a series of twenty derivatives all demonstrated higher binding scores than the standard drug Diazepam, suggesting a potentially stronger interaction with the receptor.[\[1\]\[10\]](#) The derivative Q-18, in particular, exhibited the highest binding energy with a docking score of -9.3 kcal/mol.[\[10\]](#)

Table 3: Docking and Experimental Data for 4(3H)-Quinazolinone Derivatives Against CNS Targets

Compound/Derivative Series	Target Protein	PDB ID	Docking Score (kcal/mol)	Key Interacting Residues	Standard Drug Comparison	Reference
3-disubstituted-4-(H)-quinazolinones	GABAa Receptor	-	-7.1 to -9.3	-	All derivatives showed higher docking scores than Diazepam.	[10]
Derivative Q-18	GABAa Receptor	-	-9.3	-	Highest binding energy in the series.	[10]

Experimental Protocols

A standardized methodology is crucial for reproducible and comparable docking studies. The following outlines a typical workflow for the molecular docking of 4(3H)-quinazolinone derivatives.

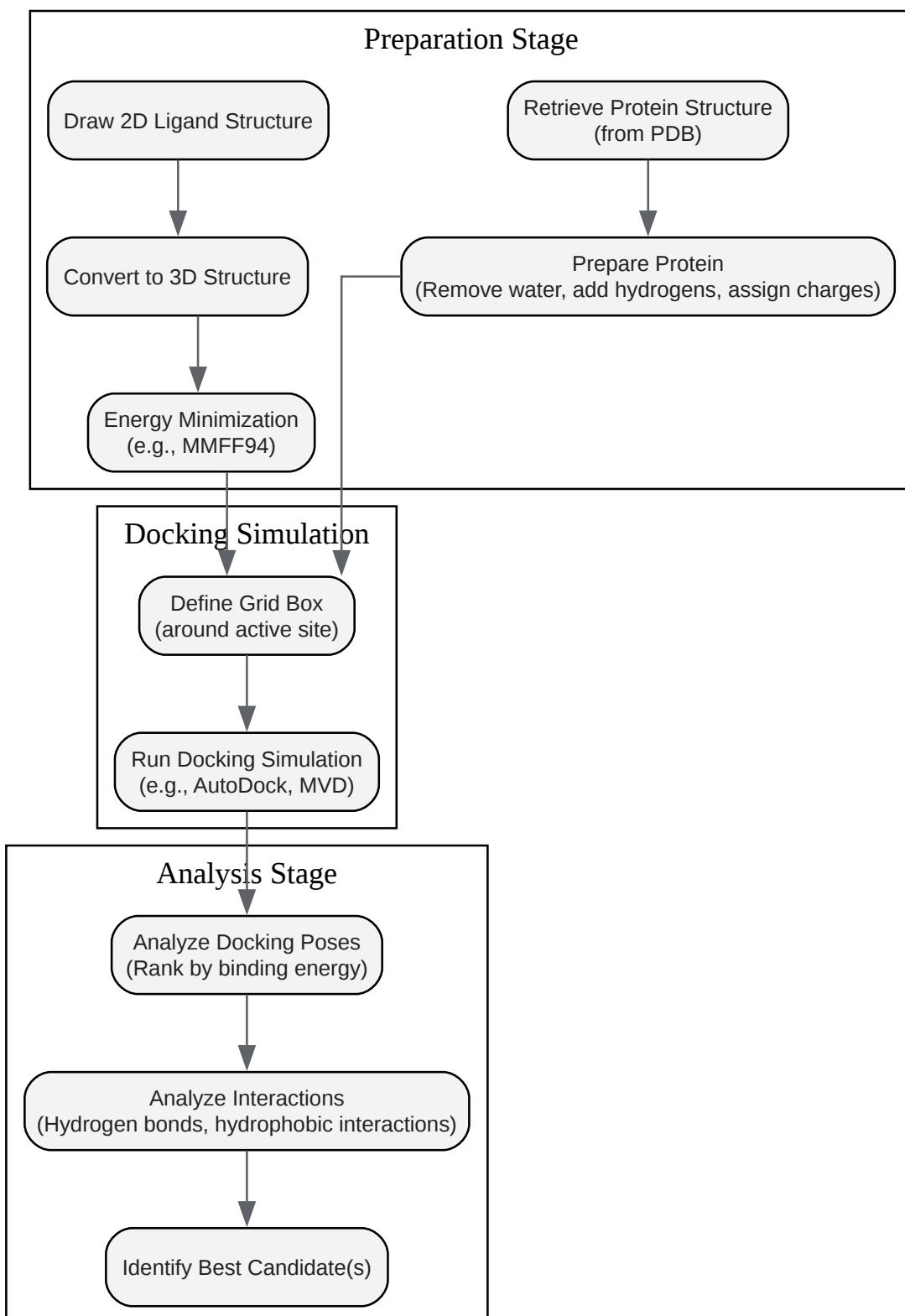
Protein and Ligand Preparation

- Protein Structure: The three-dimensional crystal structures of target proteins are typically obtained from the Protein Data Bank (PDB).[\[1\]](#) Before docking, these structures are prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning appropriate charges.[\[1\]](#)
- Ligand Structure: The 2D structures of the 4(3H)-quinazolinone derivatives are drawn using chemical drawing software and subsequently converted to 3D structures.[\[1\]](#) Energy minimization is then performed using force fields like MMFF94 to achieve stable conformations.[\[1\]](#)

Molecular Docking Simulation

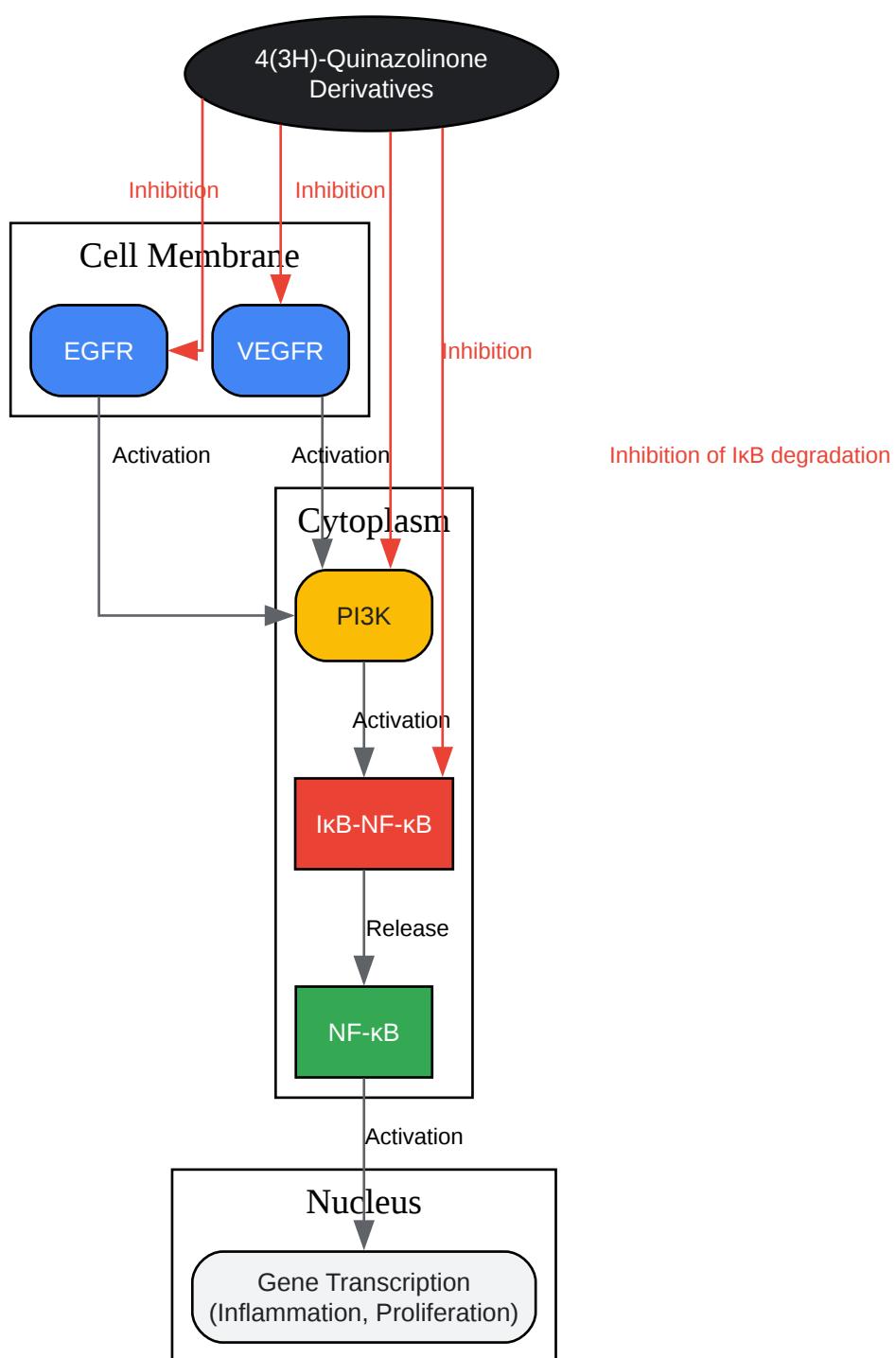
- Software: Commonly utilized software for docking simulations includes AutoDock, AutoDock Vina, and Molegro Virtual Docker (MVD).[1][11]
- Grid Box Definition: A grid box is defined around the active site of the target protein to delineate the search space for the ligand.[1]
- Docking Algorithm: The chosen software employs a specific algorithm to explore various conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose.
- Pose Selection and Analysis: The resulting poses are ranked based on their docking scores or binding energies. The pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the protein's active site residues.

Visualizations



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Caption: Molecular Docking Workflow for 4(3H)-Quinazolinone Derivatives.

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Caption: Inhibition of Cancer Signaling Pathways by 4(3H)-Quinazolinone Derivatives.

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